6-Cyclohexylhexanoic acid--nickel (1/1)
Overview
Description
6-Cyclohexylhexanoic acid-nickel (1/1) is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a coordination complex of nickel and cyclohexylhexanoic acid, which has been shown to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 6-Cyclohexylhexanoic acid-nickel (1/1) is not well-understood, but it is believed to involve the interaction of the nickel center with biological molecules such as proteins and DNA. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. This inhibition of enzyme activity may be due to the binding of the nickel center to the active site of the enzyme, thereby preventing the substrate from binding.
Biochemical and Physiological Effects:
6-Cyclohexylhexanoic acid-nickel (1/1) has been shown to exhibit interesting biochemical and physiological effects, including anti-inflammatory and analgesic activity. In animal models, this compound has been shown to reduce inflammation and pain, which may be due to its inhibition of enzyme activity. This compound has also been shown to exhibit anti-tumor activity, although the mechanism of action is not well-understood.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Cyclohexylhexanoic acid-nickel (1/1) in lab experiments include its high activity and selectivity in various reactions, as well as its interesting biological activity. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For research on 6-Cyclohexylhexanoic acid-nickel (1/1) include further studies on its mechanism of action and its potential applications in medicine and material science. In medicine, this compound may be developed into a new class of anti-inflammatory and analgesic drugs, while in material science, this compound may be used as a precursor for the synthesis of new materials with interesting properties. Further studies on the toxicity and safety of this compound are also needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 6-Cyclohexylhexanoic acid-nickel (1/1) is a chemical compound with potential applications in catalysis, material science, and biochemistry. Its synthesis method has been well-established, and it exhibits interesting biological activity that warrants further investigation. While there are limitations to its use in lab experiments, this compound has the potential to be developed into new drugs and materials with interesting properties.
Scientific Research Applications
6-Cyclohexylhexanoic acid-nickel (1/1) has been used in various scientific research applications, including catalysis, material science, and biochemistry. In catalysis, this compound has been shown to exhibit high activity and selectivity in various reactions such as hydrogenation and cross-coupling reactions. In material science, this compound has been used as a precursor for the synthesis of nickel nanoparticles and thin films. In biochemistry, this compound has been shown to exhibit interesting biological activity, which will be discussed in further detail below.
properties
IUPAC Name |
6-cyclohexylhexanoic acid;nickel | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAAVJXVTTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O.[Ni] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978536 | |
Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6283-88-1 | |
Record name | NSC7743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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